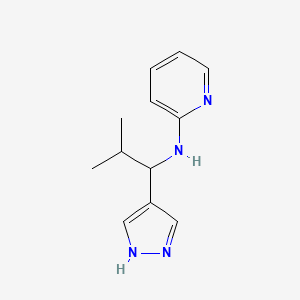

N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine

Description

Properties

Molecular Formula |

C12H16N4 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

N-[2-methyl-1-(1H-pyrazol-4-yl)propyl]pyridin-2-amine |

InChI |

InChI=1S/C12H16N4/c1-9(2)12(10-7-14-15-8-10)16-11-5-3-4-6-13-11/h3-9,12H,1-2H3,(H,13,16)(H,14,15) |

InChI Key |

OGVRHUUDQAAUNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CNN=C1)NC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine typically involves the reaction of 2-bromo-1-(1H-pyrazol-4-yl)propane with 2-aminopyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its amine group and pyrazole ring , which can participate in diverse transformations:

Amine Group Reactivity

-

Alkylation/Acylation : The primary amine in pyridin-2-amine can react with alkyl halides or acyl chlorides to form secondary or tertiary amines. For example, treatment with methyl iodide may yield quaternary ammonium salts .

-

Nucleophilic Substitution : Reaction with electrophiles (e.g., nitro groups) could introduce additional functionality.

Pyrazole Ring Reactivity

-

Electrophilic Substitution : The pyrazole ring may undergo electrophilic substitution (e.g., bromination) due to its aromaticity, though steric effects from the propyl group could influence reactivity.

-

Coordination Chemistry : Pyrazoles can act as ligands in metal complexes, though this is less common in medicinal chemistry applications .

Analytical and Mechanistic Insights

Structural and mechanistic studies typically employ:

Scientific Research Applications

N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its closest analogs:

Key Observations :

Substituent Effects: The target compound’s 2-methylpropyl group is less polar than the 3-methoxypropyl group in the analog from . The fluorobenzyl and dimethylaminopropyl groups in ’s compound introduce aromatic fluorine (electron-withdrawing) and a tertiary amine (basic), respectively, which may alter binding interactions and metabolic stability compared to the target’s pyrazole and methyl groups.

Pyrazole (target) vs. pyrrole (): Pyrazole’s two adjacent nitrogen atoms enhance polarity and hydrogen-bonding capacity compared to pyrrole’s single nitrogen .

Yields for thiazole derivatives in range widely (9–96%) , highlighting how substituent choice impacts reaction efficiency—a factor relevant to the target’s synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives often undergo Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Key intermediates (e.g., halogenated pyrazoles or pyridines) are typically prepared using THF or DMSO as solvents, with cesium carbonate as a base and copper/ palladium catalysts .

- Characterization : Intermediates are purified via flash chromatography and confirmed by / NMR, mass spectrometry (ESI-MS), and HPLC (purity >95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Key Techniques :

- NMR : NMR identifies proton environments (e.g., pyrazole NH at δ 8.8–9.2 ppm, pyridine protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 215.13) .

- HPLC : Ensures purity (>95%) with C18 columns and gradient elution (acetonitrile/water) .

Q. How are reaction yields optimized during synthesis?

- Approach :

- Solvent selection (e.g., DMSO for polar intermediates) .

- Catalytic systems (e.g., CuBr for pyrazole-amine coupling) .

- Temperature control (35–80°C) to minimize side reactions .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation?

- Method : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles and validates stereochemistry. For example, pyrazole-pyridine dihedral angles (~30–45°) indicate planarity or distortion .

- Application : Critical for confirming regioselectivity in substituted pyrazoles .

Q. What strategies address contradictory biological activity data across structural analogs?

- Analysis :

- Compare substituent effects: Electron-withdrawing groups (e.g., CF) on pyridines enhance kinase inhibition, while bulky alkyl chains reduce solubility .

- Validate assays: Use dose-response curves (IC) in kinase inhibition studies to rule out false positives .

Q. How can computational modeling predict binding modes to biological targets (e.g., kinases)?

- Protocol :

- Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., TrkA kinase). Focus on hydrogen bonds between pyridine N and Lys544 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .

Q. What experimental designs mitigate batch-to-batch variability in purity and bioactivity?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.